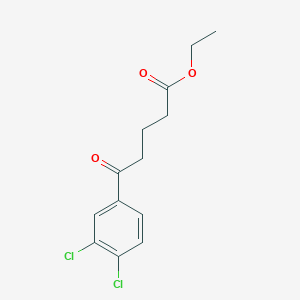

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate

Description

Properties

IUPAC Name |

ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYDIJUCDVTBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592568 | |

| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342636-46-8 | |

| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Synthetic Chemistry

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, bearing the CAS number 342636-46-8, is a γ-keto ester that serves as a valuable intermediate in the landscape of organic and medicinal chemistry.[1][2] Its structure, which incorporates a dichlorinated aromatic ring, a ketone, and an ester functional group, provides a versatile scaffold for the synthesis of more complex molecular architectures, particularly heterocyclic compounds and potential pharmaceutical agents.[3] The presence of the 3,4-dichlorophenyl moiety is a notable feature, as this substitution pattern is found in numerous biologically active molecules, suggesting the potential for this compound to act as a precursor to novel therapeutic candidates.[3] This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol, analytical characterization parameters, and essential safety information.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in a research setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 342636-46-8 | [2] |

| Molecular Formula | C₁₃H₁₄Cl₂O₃ | [1] |

| Molecular Weight | 289.15 g/mol | [2] |

| MDL Number | MFCD02261291 | [1] |

| InChI Code | 1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 | [1] |

| SMILES Code | O=C(OCC)CCCC(=O)C1=CC(Cl)=C(Cl)C=C1 | [2] |

| Classification | Organic Building Block, Aryl, Ketone, Ester | [2] |

Synthesis Pathway and Experimental Protocols

The most logical and well-precedented synthetic route to this compound is a two-step process. This involves an initial Friedel-Crafts acylation to form the keto-acid intermediate, followed by an esterification to yield the final ethyl ester. This pathway is favored due to the commercial availability of the starting materials and the reliability of these classic organic transformations.

Diagram of the Synthetic Workflow

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid via Friedel-Crafts Acylation

Causality: The Friedel-Crafts acylation is the method of choice for forming the carbon-carbon bond between the aromatic ring and the acyl group.[4] 1,2-Dichlorobenzene is the aromatic substrate, and glutaric anhydride serves as the acylating agent. A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to activate the anhydride, generating a highly electrophilic acylium ion intermediate that can be attacked by the electron-rich (albeit deactivated) dichlorobenzene ring.[5] A stoichiometric excess of AlCl₃ is necessary because the catalyst complexes with both the anhydride and the resulting ketone product.[5]

Detailed Protocol:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a powder addition funnel, and a reflux condenser fitted with a calcium chloride or other drying tube to protect from atmospheric moisture.

-

Reagent Charging: Under an inert atmosphere (e.g., argon or nitrogen), charge the flask with anhydrous dichloromethane (DCM). Add glutaric anhydride (1.0 equivalent).

-

Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add anhydrous aluminum chloride (2.2 equivalents) in portions through the powder addition funnel. Maintain the internal temperature below 10 °C during this exothermic addition.

-

Substrate Addition: After the catalyst addition is complete, stir the suspension at 0-5 °C for 15 minutes. Then, add 1,2-dichlorobenzene (1.1 equivalents) dropwise, ensuring the temperature remains low.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quench: After the reaction is complete, cool the flask to 0-5 °C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Cautiously and slowly pour the reaction mixture onto the ice/HCl mixture to hydrolyze the aluminum chloride complex. This step is highly exothermic and evolves HCl gas; it must be performed in a well-ventilated fume hood.

-

Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure to yield the crude 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, which can be purified by recrystallization from a suitable solvent like toluene.[5]

Step 2: Fischer Esterification to this compound

Causality: Fischer esterification is a classic, acid-catalyzed method to convert a carboxylic acid into an ester.[6] The reaction is an equilibrium process. To drive the equilibrium toward the product, the alcohol (ethanol, in this case) is used in large excess, often serving as the solvent. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[6]

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (1.0 equivalent) in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction and Purification: Remove the bulk of the ethanol under reduced pressure. Add water to the residue and extract the mixture three times with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to obtain the crude ethyl ester. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Note on Data Availability: Experimentally determined spectroscopic data for this compound (CAS 342636-46-8) is not widely available in public-access databases. While some suppliers indicate the availability of analytical data such as NMR and LC-MS, these spectra are not published.[2] The data presented below is therefore predicted based on the known spectral data of the precursor, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, and established principles of spectroscopy for the functional groups present.[7] This information is intended as a reference guide for experimental validation.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Chemical Shifts (CDCl₃, 400 MHz):

-

δ ~8.05 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.

-

δ ~7.80 ppm (dd, 1H): Aromatic proton ortho and meta to the chlorine atoms.

-

δ ~7.55 ppm (d, 1H): Aromatic proton meta to the carbonyl group.

-

δ ~4.15 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.

-

δ ~3.10 ppm (t, 2H): Methylene protons adjacent to the aromatic ketone (-CH₂-CO-Ar).

-

δ ~2.40 ppm (t, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-CO-OEt).

-

δ ~2.05 ppm (quintet, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

-

δ ~1.25 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Chemical Shifts (CDCl₃, 100 MHz):

-

δ ~196 ppm: Ketone carbonyl carbon (Ar-C=O).

-

δ ~173 ppm: Ester carbonyl carbon (-C=O-OEt).

-

δ ~138-127 ppm: Aromatic carbons.

-

δ ~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

-

δ ~37 ppm: Methylene carbon adjacent to the ketone.

-

δ ~33 ppm: Methylene carbon adjacent to the ester.

-

δ ~20 ppm: Central methylene carbon.

-

δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

-

Infrared (IR) Spectroscopy

-

Expected Characteristic Absorptions:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1735 cm⁻¹: Strong C=O stretching (ester).

-

~1690 cm⁻¹: Strong C=O stretching (aryl ketone).

-

~1590, 1470 cm⁻¹: Aromatic C=C stretching.

-

~1250-1100 cm⁻¹: C-O stretching (ester).

-

~800-900 cm⁻¹: C-H out-of-plane bending for substituted benzene.

-

~800-600 cm⁻¹: C-Cl stretching.

-

Mass Spectrometry (MS)

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

m/z 288/290/292: Molecular ion peak [M]⁺ showing the characteristic isotopic pattern for two chlorine atoms.

-

m/z 243/245/247: Loss of the ethoxy group [-OCH₂CH₃].

-

m/z 183/185/187: Dichlorobenzoyl cation [C₇H₃Cl₂O]⁺, a major fragment.

-

m/z 111/113: [C₆H₃Cl]⁺.

-

Reactivity, Applications, and Research Significance

This compound is primarily utilized as an intermediate for constructing more elaborate molecules. Its bifunctional nature (ketone and ester) allows for a diverse range of chemical transformations.

Diagram of Potential Reactions

Caption: Key reaction pathways for the title compound.

Key Application Areas:

-

Synthesis of Heterocycles: The keto-acid precursor is a known building block for novel heterocyclic compounds.[3] For instance, reaction with hydrazine hydrate can yield pyridazinone derivatives, which are scaffolds known for a wide range of biological activities, including antimicrobial and antifungal properties.[3] The ethyl ester provides a protected form of the carboxylic acid that can be carried through several synthetic steps before a final hydrolysis, or it can participate directly in cyclization reactions.

-

Drug Discovery Intermediate: Dichlorophenyl groups are prevalent in compounds developed as potential anticancer agents and kinase inhibitors.[3] This compound can serve as a starting material for creating libraries of analogues for screening against various biological targets. For example, substituted phenyl groups are key components of many inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in cancer therapy.[3]

-

MAO Inhibitors: The dichlorophenyl moiety is also found in potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for treating neurodegenerative disorders like Parkinson's disease.[3] this compound offers a synthetic handle to explore new chemical space around this pharmacophore.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves before use.

-

Skin and Body Protection: A standard laboratory coat is required. Ensure full coverage of exposed skin.

-

-

Handling:

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.

-

Avoid all direct contact with the substance.

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and strong bases.

-

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Some suppliers recommend cold-chain transportation, suggesting that storage in a refrigerator may be optimal for long-term stability.[2]

-

References

-

Supporting information for 'Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines'. The Royal Society of Chemistry. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0030028). Human Metabolome Database. Available at: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. Organic Chemistry Portal. Available at: [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]

-

Formation of γ-‐Keto Esters from β. Organic Syntheses. Available at: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available at: [Link]

-

Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). PubMed. Available at: [Link]

-

ETHYL 5-(4-CHLOROPHENYL)-5-OXOVALERATE CAS#: 54029-03-7. ChemWhat. Available at: [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 342636-46-8|this compound|BLDpharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate

Introduction

This compound is a keto-ester that holds significance for researchers in the fields of medicinal chemistry and drug development. The presence of the 3,4-dichlorophenyl group is a common feature in a variety of bioactive molecules, suggesting its potential for further chemical exploration and derivatization.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its synthesis, purification, and identification. This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural features. While experimental data for this specific molecule is not widely available in public databases, the predictions herein are based on established principles of spectroscopy and data from analogous structures.[2]

Molecular Structure

The structural framework of this compound is composed of a central valerate chain, functionalized with a ketone at the 5-position and an ethyl ester at the 1-position. The ketone is further substituted with a 3,4-dichlorophenyl ring.

Caption: Molecular Structure of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals for the aromatic, aliphatic, and ethyl ester protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Doublet (d) | 1H | Ar-H (H-2) |

| ~7.80 | Doublet of Doublets (dd) | 1H | Ar-H (H-6) |

| ~7.55 | Doublet (d) | 1H | Ar-H (H-5) |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.15 | Triplet (t) | 2H | -CH₂ -CO-Ar |

| ~2.40 | Triplet (t) | 2H | -CH₂ -COOEt |

| ~2.00 | Quintet (quint) | 2H | -CH₂-CH₂ -CH₂- |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum

The aromatic region is expected to show three distinct signals due to the substitution pattern of the dichlorophenyl ring. The proton at position 2 (ortho to the carbonyl group) would be the most deshielded due to the anisotropic effect of the C=O bond. The proton at position 6 will appear as a doublet of doublets due to coupling with both H-2 and H-5. The proton at position 5 will be a doublet.

The ethyl ester group gives rise to a characteristic quartet and triplet. The methylene protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the neighboring methyl protons. These methyl protons (-O-CH₂-CH₃ ) appear as a triplet.

The aliphatic chain protons will show three distinct signals. The methylene group adjacent to the aromatic ketone (-CH₂ -CO-Ar) is expected to be the most deshielded of the aliphatic protons. The methylene group adjacent to the ester carbonyl (-CH₂ -COOEt) will also be deshielded, but to a lesser extent. The central methylene group (-CH₂-CH₂ -CH₂-) will appear as a quintet due to coupling with the two adjacent methylene groups.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Typically, 16-32 scans are acquired to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase correction, baseline correction, and referencing to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).[3]

Caption: Standard workflow for ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~196.0 | C =O (Ketone) |

| ~173.0 | C =O (Ester) |

| ~137.5 | Ar-C (C-1) |

| ~133.0 | Ar-C (C-4) |

| ~131.5 | Ar-C (C-3) |

| ~130.5 | Ar-C H (C-5) |

| ~129.0 | Ar-C H (C-6) |

| ~127.0 | Ar-C H (C-2) |

| ~60.5 | -O-C H₂-CH₃ |

| ~37.0 | -C H₂-CO-Ar |

| ~33.0 | -C H₂-COOEt |

| ~20.0 | -CH₂-C H₂-CH₂- |

| ~14.0 | -O-CH₂-C H₃ |

Interpretation of the ¹³C NMR Spectrum

The two carbonyl carbons (ketone and ester) are expected to be the most downfield signals, typically appearing between 160 and 220 ppm.[4] The ketone carbonyl is generally more deshielded than the ester carbonyl. The aromatic carbons will appear in the range of 120-140 ppm. The carbons bearing the chlorine atoms and the carbon attached to the ketone will be deshielded. The aliphatic carbons of the valerate chain and the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR, so 20-50 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent like CDCl₃.

-

Instrumentation: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. The solvent peak (CDCl₃ at δ ≈ 77.16 ppm) is used for referencing.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic |

| ~1735 | C=O Stretch | Ester |

| ~1690 | C=O Stretch | Aryl Ketone |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250-1100 | C-O Stretch | Ester |

| ~850-800 | C-Cl Stretch | Aryl Halide |

Interpretation of the IR Spectrum

The IR spectrum of this compound would be characterized by two strong absorption bands in the carbonyl region: one for the ester C=O stretch (around 1735 cm⁻¹) and another for the aryl ketone C=O stretch (around 1690 cm⁻¹).[5] The presence of both is a key diagnostic feature. The spectrum will also show C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C stretching vibrations for the aromatic ring. The C-O stretching of the ester and the C-Cl stretching of the aryl halide will also be present.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

Instrumentation: The IR spectrum is recorded using an FTIR spectrometer.

-

Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 290/292/294 | [M]⁺˙ (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 245/247/249 | [M - OCH₂CH₃]⁺ |

| 183/185/187 | [C₇H₃Cl₂O]⁺ (Dichlorobenzoyl cation) |

| 173/175 | [C₈H₄Cl₂]⁺ |

| 145 | [C₇H₄Cl]⁺ |

| 111/113 | [C₆H₃Cl]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺˙) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected ratio for two chlorines is approximately 9:6:1 for the M, M+2, and M+4 peaks. A prominent fragmentation pathway would be the cleavage of the ester group, leading to the loss of an ethoxy radical (-OCH₂CH₃) to give a peak at m/z 245/247/249. Another major fragmentation would be the alpha-cleavage next to the ketone, resulting in the formation of the stable dichlorobenzoyl cation at m/z 183/185/187.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile compound, a small amount of the sample can be introduced into the instrument after separation by gas chromatography (GC-MS). Alternatively, for less volatile compounds, electrospray ionization (ESI) can be used by dissolving the sample in a suitable solvent and infusing it into the mass spectrometer.

-

Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Purity Analysis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate

Introduction

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as even trace impurities can have significant impacts on the safety, efficacy, and stability of the final product. This guide provides a comprehensive framework for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are designed to provide a robust and self-validating system for quality control.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A thorough understanding of the target molecule is the foundation of any robust analytical strategy. This compound is an aromatic keto-ester. Its structure suggests potential impurities arising from the synthetic route and degradation pathways.

Potential Process-Related Impurities:

-

Starting materials: Unreacted starting materials such as 3,4-dichlorobenzoyl chloride and diethyl adipate.

-

By-products: Compounds formed from side reactions during synthesis.

-

Reagents and catalysts: Residual reagents and catalysts used in the manufacturing process.

Potential Degradation Products:

-

Hydrolysis products: The ester functional group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid.

-

Oxidation products: The ketone functionality and the aromatic ring can be susceptible to oxidation.

Orthogonal Analytical Approach for Comprehensive Purity Assessment

A multi-faceted analytical approach is essential for a complete purity profile. No single technique can provide all the necessary information. This guide advocates for an orthogonal approach, utilizing a combination of chromatographic, spectroscopic, and thermal analysis techniques.

Caption: Orthogonal approach to purity analysis.

Chromatographic Methods: The Cornerstone of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and impurity profile of non-volatile organic compounds.[1] Gas Chromatography (GC) is employed for the analysis of residual volatile organic solvents.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

A well-developed HPLC method is critical for the accurate quantification of this compound and the separation of its related impurities.[2] The development of a robust and reproducible HPLC method is essential for reliable impurity analysis.[2]

Protocol: HPLC-UV/DAD Method

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution: A gradient is typically necessary to resolve impurities with a wide range of polarities.

Time (min) % Mobile Phase B 0 30 20 90 25 90 25.1 30 | 30 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength determined from the UV spectrum of the main component (e.g., 254 nm). A DAD allows for the simultaneous monitoring of multiple wavelengths and peak purity assessment.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale: The C18 stationary phase provides good retention for the moderately non-polar analyte. The acidic mobile phase helps to ensure sharp peak shapes for any acidic or basic impurities. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

Gas Chromatography (GC) for Residual Solvents

Residual solvents from the synthesis process must be quantified to ensure they are below the limits specified by regulatory guidelines such as USP <467>.[3][4] Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard technique for this analysis.

Protocol: HS-GC-FID for Residual Solvents (based on USP <467>)

-

Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).

-

Column: A G43 phase column (e.g., DB-624 or equivalent) is commonly used for the separation of a wide range of residual solvents.[5]

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 20 minutes.

-

Ramp: Increase to 240 °C at 10 °C/min.

-

Hold: Hold at 240 °C for 20 minutes.

-

-

Injector and Detector Temperatures: 250 °C.

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 60 minutes.

-

-

Sample Preparation: Accurately weigh the sample into a headspace vial and add an appropriate diluent (e.g., dimethyl sulfoxide).

Rationale: Headspace sampling allows for the analysis of volatile compounds without introducing non-volatile matrix components into the GC system. The FID is a universal detector for organic compounds and provides excellent sensitivity. The specified temperature program is designed to separate a wide range of solvents with varying boiling points.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the structure of the main component and identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.[6][7][8] It provides detailed information about the chemical environment of atoms within a molecule.[6]

Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure and identify any impurities with distinct NMR signals.

Rationale: ¹H NMR provides information on the number and types of protons, while ¹³C NMR provides information on the carbon skeleton. Together, they can definitively confirm the structure of the main component and help in the structural elucidation of impurities.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification of impurities.[9][10][11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in the determination of elemental compositions.[12]

Protocol: LC-MS for Impurity Identification

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

LC Method: Utilize an MS-compatible HPLC method, which typically involves volatile mobile phase additives like formic acid or ammonium formate.[10]

-

Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds.

-

Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Caption: LC-MS workflow for impurity identification.

Thermal Analysis: An Absolute Purity Method

Differential Scanning Calorimetry (DSC) can be used to determine the absolute purity of highly pure crystalline organic compounds.[13][14][15] The method is based on the principle of melting point depression.[13][16]

Protocol: Purity Determination by DSC

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

-

Thermal Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.

-

Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.

Rationale: DSC provides a measure of absolute purity without the need for a reference standard of the impurity. It is a valuable complementary technique to chromatography, especially for compounds that are at least 98% pure.[14]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[17][18][19] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[17][18][20]

Protocol: Forced Degradation

-

Acid Hydrolysis: Reflux in 0.1 M HCl.

-

Base Hydrolysis: Reflux in 0.1 M NaOH.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solid sample in an oven (e.g., at 105 °C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.[18]

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are separated from the main peak and from each other.

Data Summary and Interpretation

A comprehensive purity report should consolidate the data from all analytical techniques.

| Analytical Technique | Parameter Measured | Typical Result |

| HPLC-UV/DAD | Purity (Area %) | > 99.5% |

| HPLC-UV/DAD | Individual Impurity (Area %) | < 0.1% |

| GC-HS-FID | Residual Solvents (ppm) | Below USP <467> limits |

| NMR | Structural Confirmation | Conforms to structure |

| LC-MS | Impurity Identification | Structures of major impurities elucidated |

| DSC | Absolute Purity (mol%) | > 99.0% |

Conclusion

The purity analysis of this compound requires a multi-disciplinary approach that combines chromatographic, spectroscopic, and thermal techniques. The methodologies outlined in this guide provide a robust framework for ensuring the quality and consistency of this important chemical intermediate. By following these protocols and understanding the scientific principles behind them, researchers and drug development professionals can be confident in the purity of their materials, which is a critical step in the development of safe and effective pharmaceutical products.

References

- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz

- Determination of % purity of a compound by by Using DSC. Slideshare.

- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.

- Forced Degradation Study as per ICH Guidelines: Wh

- Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Agilent.

- Forced Degrad

- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D

- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.

- Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Agilent.

- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.

- The benefits of high-resolution mass spectrometry for impurity profiling. LGC.

- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.

- Structural elucid

- Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP <467> Residual Solvents Procedure A. Shimadzu.

- USP <467> Residual solvent determination in pharmaceutical products. SCISPEC.

- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.

- Structural Elucidation with NMR Spectroscopy: Practical Str

- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.

- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.

- DSC Purity Determin

- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.

- Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex.

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.

- Purity Determination and DSC Tzero Technology. TA Instruments.

- 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd.

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

- Method Development for Drug Impurity Profiling: Part 1.

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- Forced Degrad

- Development of forced degradation and stability indicating studies of drugs—A review.

Sources

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. agilent.com [agilent.com]

- 4. Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP Residual Solvents Procedure A- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. agilent.com [agilent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jchps.com [jchps.com]

- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hpst.cz [hpst.cz]

- 11. innovationaljournals.com [innovationaljournals.com]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]

- 14. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tainstruments.com [tainstruments.com]

- 16. scribd.com [scribd.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. scispace.com [scispace.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate represent a compelling, yet largely unexplored, class of compounds with significant therapeutic potential. The core structure, featuring a dichlorophenyl moiety linked to a flexible keto-ester chain, provides a versatile scaffold for the development of novel antimicrobial and anticancer agents. While direct biological data on the title compound and its immediate derivatives are nascent in peer-reviewed literature, a comprehensive analysis of structurally analogous compounds provides a strong rationale for their investigation. This guide synthesizes the available preclinical data on related dichlorophenyl oxovaleric acid and butanoic acid derivatives, outlines potential mechanisms of action, and provides detailed experimental protocols to empower researchers in the systematic evaluation of this promising chemical space.

Introduction: The Rationale for Investigation

The quest for novel therapeutic agents is driven by the urgent need to overcome antimicrobial resistance and develop more effective and selective cancer therapies. The dichlorophenyl group is a well-established pharmacophore found in numerous approved drugs, valued for its ability to enhance biological activity through favorable interactions with protein targets.[1] When coupled with a valerate backbone, the resulting molecule possesses a unique combination of lipophilicity and functionality, making it an attractive starting point for drug design.

While research has touched upon the biological activities of the parent carboxylic acid, 5-(3,4-dichlorophenyl)-5-oxovaleric acid, suggesting antimicrobial, anti-inflammatory, and cytotoxic effects, the ethyl ester derivatives remain a frontier for discovery.[1][2] This guide serves as a foundational resource, consolidating predictive insights and providing a practical framework for the exploration of this compound derivatives.

Potential Biological Activities and Mechanistic Insights

Based on the biological evaluation of structurally related compounds, two primary areas of therapeutic potential emerge for this compound derivatives: antimicrobial and anticancer activities.

Antimicrobial and Antifungal Activity

The presence of the dichlorophenyl moiety is strongly associated with antimicrobial properties.[1] Studies on analogous structures, such as 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid and its heterocyclic derivatives, have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2]

Table 1: Antimicrobial Activity of a Structurally Related Dichlorophenyl Butanoic Acid Derivative

| Compound/Derivative | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic Acid | Moderate to High Activity | Moderate Activity | Moderate Activity |

| Pyridazinone derivative | High Activity | Moderate to High Activity | High Activity |

Source: Data synthesized from analogous compounds reported in preclinical studies.[2]

Postulated Mechanism of Action: The antimicrobial effect of dichlorophenyl compounds is often attributed to the disruption of bacterial cell membrane integrity and the induction of intracellular oxidative stress through the generation of reactive oxygen species (ROS).[1] The lipophilic nature of the dichlorophenyl group may facilitate its insertion into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell death.

Caption: Postulated antimicrobial mechanism of action.

Anticancer (Cytotoxic) Activity

The dichlorophenyl moiety is also a key feature in several anticancer agents, suggesting that this compound derivatives could exhibit cytotoxic activity against various cancer cell lines.[1] While direct studies are lacking, the broader family of dichlorophenyl derivatives has shown promise in preclinical cancer research. Furthermore, valeric acid derivatives are known to act as histone deacetylase (HDAC) inhibitors, a mechanism that can lead to cell cycle arrest and apoptosis in cancer cells.[3]

Table 2: Cytotoxic Activity of Structurally Related Dichlorophenyl Derivatives

| Compound/Analog | Cancer Cell Line | Result (IC₅₀/MIC) |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Recombinant Human MAO-B | 0.036 µM |

| 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) | H358 (Lung Cancer) | Not specified |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2-CYP3A4 | 160.2 ± 5.9 µM |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (Wild Type) | 233.0 ± 19.7 µM |

Source: Data compiled for structurally related compounds from various sources.[4]

Hypothetical Signaling Pathway for Apoptosis Induction: A plausible mechanism for the anticancer activity of these derivatives could involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis, such as the PI3K/Akt or MAPK/ERK pathways.[1] Inhibition of these pathways, potentially in concert with HDAC inhibition, could lead to the activation of caspases and the induction of programmed cell death.

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures for analogous compounds.

Synthesis of this compound

This protocol describes a general method for the synthesis of the parent ester via esterification of the corresponding carboxylic acid.

Materials and Reagents:

-

5-(3,4-Dichlorophenyl)-5-oxovaleric acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Organic solvents (e.g., diethyl ether, ethyl acetate)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: General workflow for the synthesis of the title compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[3]

Materials and Reagents:

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Bacterial/fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate fungal growth medium

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.[1]

Materials and Reagents:

-

Cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The available evidence, primarily from structurally similar compounds, strongly suggests that this compound derivatives are a promising scaffold for the development of novel antimicrobial and anticancer therapeutics.[1] The synthetic accessibility of this chemical class allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Future research should focus on:

-

Systematic Synthesis and Screening: Preparation and in vitro evaluation of a focused library of this compound derivatives to establish clear SAR.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in the observed biological activities.

-

In Vivo Efficacy and Safety: Progression of lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

References

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Derivatives of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate represent a promising, yet underexplored, chemical scaffold with significant therapeutic potential. The presence of the dichlorophenyl group, a moiety found in numerous approved pharmaceuticals, suggests a high probability of interaction with key biological targets. This technical guide synthesizes the available preclinical data on structurally related compounds to illuminate the most probable therapeutic targets for this class of molecules. We will delve into the mechanistic underpinnings of these potential targets, provide detailed, field-tested experimental protocols for their validation, and present a logical framework for advancing these derivatives through the drug discovery pipeline. This document is intended to serve as a comprehensive resource for researchers dedicated to translating the latent promise of these compounds into tangible therapeutic innovations.

Introduction: The Therapeutic Promise of the Dichlorophenyl Scaffold

The dichlorophenyl moiety is a well-established pharmacophore, integral to the activity of a diverse array of therapeutic agents. Its inclusion in a molecule can significantly modulate pharmacokinetic and pharmacodynamic properties, often enhancing target affinity and metabolic stability. While direct research on this compound derivatives is nascent, the biological activities of analogous structures provide a strong foundation for targeted investigation. Preliminary data on related dichlorophenyl compounds suggest a spectrum of potential applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] However, a particularly compelling avenue of inquiry lies in the realm of neuroscience, with substantial evidence pointing towards two primary, and potentially overlapping, therapeutic applications: the modulation of monoamine oxidase (MAO) and the management of convulsive disorders.[3][4] This guide will focus on these two promising areas, providing a detailed roadmap for their exploration.

Primary Therapeutic Target Class: Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[5] Dysregulation of MAO activity is implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[6][7][8] Consequently, MAO inhibitors are a significant class of therapeutic agents.[9][] The structural features of this compound derivatives bear resemblance to known MAO inhibitors, making this enzyme family a high-priority target for investigation.

The Role of MAO-A and MAO-B in Neurological Disease

There are two primary isoforms of MAO: MAO-A and MAO-B. They possess distinct substrate specificities and tissue distributions.

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for the treatment of depression and anxiety.[8][11]

-

MAO-B: Primarily metabolizes phenylethylamine and dopamine. Selective MAO-B inhibitors are utilized in the management of Parkinson's disease and have shown potential in treating Alzheimer's disease.[3][11]

The potential for this compound derivatives to selectively or non-selectively inhibit these isoforms presents a rich area for therapeutic development.

Hypothesized Mechanism of Action: Reversible or Irreversible Inhibition

MAO inhibitors can be broadly classified as reversible or irreversible. Irreversible inhibitors form a covalent bond with the enzyme, leading to a prolonged duration of action. Reversible inhibitors, in contrast, bind non-covalently and their effects can be overcome by increasing substrate concentrations. The nature of the interaction of this compound derivatives with MAO will be a critical determinant of their therapeutic profile and potential side effects.

Signaling Pathway: Modulation of Neurotransmitter Levels

The therapeutic effects of MAO inhibitors stem from their ability to increase the synaptic concentrations of monoamine neurotransmitters. By blocking the primary metabolic pathway for these signaling molecules, MAO inhibitors enhance neurotransmission, thereby alleviating the symptoms of various neurological disorders.

Caption: Hypothesized signaling pathway of MAO inhibition.

Secondary Therapeutic Target Class: Anticonvulsant Activity

Epilepsy is a common neurological disorder characterized by recurrent seizures.[12] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, highlighting the need for novel therapeutic agents.[13][14] The mechanisms of action of anticonvulsant drugs are diverse and often involve the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.[15][16]

Potential Molecular Targets for Anticonvulsant Action

The primary mechanisms of action for existing anticonvulsant medications include:

-

Modulation of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium or calcium channels to reduce neuronal firing.[15]

-

Enhancement of GABAergic Inhibition: Increasing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[15]

-

Attenuation of Glutamatergic Excitation: Blocking the activity of the excitatory neurotransmitter glutamate.[16]

The dichlorophenyl moiety is present in some compounds with known effects on ion channels, suggesting that this compound derivatives may exert their anticonvulsant effects through one or more of these mechanisms.

Experimental Workflow for Anticonvulsant Screening

A systematic approach is required to evaluate the anticonvulsant potential of this compound class.

Caption: Experimental workflow for anticonvulsant drug discovery.

Experimental Protocols

The following protocols provide detailed methodologies for the initial characterization of the therapeutic potential of this compound derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a robust and high-throughput method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.[11][17][18]

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine), producing hydrogen peroxide (H₂O₂).[19] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate (Kynuramine or p-Tyramine)

-

Fluorogenic Probe (e.g., Amplex® Red)

-

Horseradish Peroxidase (HRP)

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[17][18]

-

Test compounds (this compound derivatives)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dissolve test compounds and positive controls in DMSO to create stock solutions.

-

Prepare working solutions of enzymes, substrate, fluorogenic probe, and HRP in MAO Assay Buffer.

-

-

Assay Setup:

-

Add MAO Assay Buffer to all wells.

-

Add test compounds at various concentrations to the sample wells.

-

Add positive controls to their respective wells.

-

Add an equivalent volume of DMSO to the control wells.

-

-

Enzyme Addition and Pre-incubation:

-

Add MAO-A or MAO-B enzyme to the appropriate wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Prepare a reaction mixture containing the substrate, fluorogenic probe, and HRP.

-

Add the reaction mixture to all wells to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for resorufin) in kinetic mode for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Models

These are two of the most widely used and validated animal models for the initial screening of potential anticonvulsant drugs.[14]

Animals:

-

Male Swiss albino mice (or other appropriate rodent strain)

Maximal Electroshock (MES) Test:

-

Principle: This model induces a generalized tonic-clonic seizure and is predictive of efficacy against generalized tonic-clonic seizures in humans.

-

Procedure:

-

Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal or oral).

-

At the time of peak drug effect (predetermined by pharmacokinetic studies), deliver a supramaximal electrical stimulus through corneal or auricular electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Determine the ED₅₀ (the dose that protects 50% of the animals from the seizure endpoint).

-

Pentylenetetrazol (PTZ) Seizure Test:

-

Principle: PTZ is a GABAₐ receptor antagonist that induces clonic seizures. This model is predictive of efficacy against absence seizures.

-

Procedure:

-

Administer the test compound or vehicle to groups of animals.

-

At the time of peak drug effect, administer a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ.

-

Observe the animals for the onset and severity of seizures (e.g., using a standardized scoring system).

-

Protection is defined as the absence of generalized clonic seizures.

-

Determine the ED₅₀.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

Quantitative Data Summary

While specific data for this compound derivatives are not yet available in the public domain, the following table presents representative data for structurally related dichlorophenyl compounds to provide a benchmark for future studies.

| Compound/Analog | Target/Assay | Cell Line/Organism | Result (IC₅₀/MIC) |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B Inhibition | Recombinant Human | 0.036 µM |

| 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) | Cytotoxicity | H358 (Lung Cancer) | Not specified |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxicity | HepG2 | 233.0 ± 19.7 µM |

Disclaimer: The data in this table is derived from publicly available sources on structurally related, but not identical, compounds and is intended for illustrative purposes only. Independent verification is required.[4][20]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The strong preclinical rationale for targeting monoamine oxidase and pathways involved in seizure generation provides a clear and compelling starting point for investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating the biological activity of these derivatives and identifying lead candidates for further development.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the described in vitro and in vivo assays. Elucidation of structure-activity relationships (SAR) will be critical for optimizing potency, selectivity, and pharmacokinetic properties. For compounds demonstrating significant MAO inhibitory activity, further studies to determine the mode of inhibition (reversible vs. irreversible) and isoform selectivity are warranted. For promising anticonvulsant candidates, investigation into their effects on specific ion channels and neurotransmitter receptors will be necessary to delineate their precise mechanism of action. Through a dedicated and systematic approach, the therapeutic potential of this promising class of compounds can be fully realized.

References

- J Chem Neuroan

- Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC. ()

- Monoamine oxidase - Wikipedia. ()

- Novel anticonvulsant drugs - PubMed. ()

- Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays - Benchchem. ()

- Anticonvulsant Classes and Possible Mechanism of Actions | ACS Chemical Neuroscience. ()

- Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors - MDPI. ()

- Mechanisms of action of antiepileptic drugs - Epilepsy Society. ()

- Monoamine Oxidases (MAOs)

- Mechanisms of action of anticonvulsant agents - PubMed - NIH. ()

- Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC - PubMed Central. ()

- Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives | ACS Medicinal Chemistry Letters. ()

- Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor - PubMed. ()

- Monoamine Oxidase Inhibitor Compounds List - BOC Sciences. ()

- Design and Synthesis of Novel and Potent Monoamine Oxidase Inhibitors - ResearchG

- Potential Therapeutic Targets of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: A Technical Guide for Drug Discovery Professionals - Benchchem. ()

- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. ()

- The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC - PubMed Central. ()

- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. ()

- Assay of MAO Inhibition by Chrom

- Potential Biological Activities of Dichlorophenyl Oxovaleric Acid Derivatives: A Technical Guide - Benchchem. ()

- Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin - Sigma-Aldrich. ()

- Comparative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid and Its Analogs in Preclinical Research - Benchchem. ()

- Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid - Benchchem. ()

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]

- 9. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 16. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Strategic Use of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate in the Synthesis of Novel Heterocyclic Compounds

Abstract

This technical guide provides an in-depth exploration of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, a versatile γ-ketoester, as a pivotal precursor for the synthesis of novel heterocyclic compounds. The strategic positioning of the ketone and ester functionalities within its backbone makes it an ideal substrate for constructing important five- and six-membered heterocyclic scaffolds, such as pyridazinones and pyrroles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and characterization data to facilitate its application in modern organic synthesis and drug discovery programs. We will delve into the synthesis of the parent compound and its subsequent transformation into complex molecular architectures, underscoring the causality behind experimental choices and providing a framework for robust and reproducible synthetic methodologies.

Introduction: The Synthetic Potential of this compound

This compound (Figure 1) is a γ-ketoester characterized by a dichlorinated aromatic ring. This substitution pattern is a common feature in many biologically active molecules, imparting specific pharmacokinetic and pharmacodynamic properties. The true synthetic utility of this compound, however, lies in its bifunctional nature. The ketone at the 5-position and the ethyl ester at the 1-position serve as reactive handles for a variety of cyclization reactions, making it a valuable building block for heterocyclic chemistry.

The 1,4-dicarbonyl-like relationship between the ketone and the ester carbonyl allows for the application of classical and modern synthetic strategies to generate a diverse array of heterocyclic systems. This guide will focus on two such transformations of significant importance in medicinal chemistry: the synthesis of dihydropyridazinones and substituted pyrroles.

Figure 1: Structure of this compound

Caption: The chemical structure of this compound, highlighting the key reactive functionalities.

Synthesis of the Precursor: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the Friedel-Crafts acylation of 1,2-dichlorobenzene, followed by esterification of the resulting keto acid.

Step 1: Friedel-Crafts Acylation for the Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid

The foundational step is the Friedel-Crafts acylation of 1,2-dichlorobenzene with glutaric anhydride.[1] This electrophilic aromatic substitution is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).

The mechanism involves the formation of a highly reactive acylium ion from the interaction of glutaric anhydride with AlCl₃. This electrophile then attacks the electron-rich (relative to the acylium ion) 1,2-dichlorobenzene ring. The electron-withdrawing nature of the two chlorine atoms deactivates the ring, necessitating the use of a stoichiometric amount of AlCl₃ to drive the reaction to completion.[1][2]

-

Materials: 1,2-Dichlorobenzene (anhydrous), Glutaric Anhydride, Aluminum Chloride (anhydrous), Dichloromethane (DCM, anhydrous), Concentrated Hydrochloric Acid, Crushed Ice, Toluene.

-

Procedure:

-

In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM, followed by glutaric anhydride (1.0 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Stir the mixture at 0-5 °C for 15 minutes.

-

Add 1,2-dichlorobenzene (1.1 eq) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0-5 °C.

-

In a separate beaker, prepare a slurry of crushed ice and concentrated HCl.

-

Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry to quench the reaction and hydrolyze the aluminum complex.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from toluene to yield pure 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.[1]

-

| Parameter | Value |

| ¹H NMR (CDCl₃) | ~10.5 (s, 1H, -COOH), ~7.95 (d, 1H, Ar-H), ~7.70 (dd, 1H, Ar-H), ~7.50 (d, 1H, Ar-H), ~3.10 (t, 2H, -CH₂-CO-Ar), ~2.45 (t, 2H, -CH₂-COOH), ~2.05 (quintet, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | ~195 (C=O, ketone), ~178 (C=O, acid), ~137, ~133, ~131, ~130, ~129, ~127 (Ar-C), ~37 (-CH₂-), ~33 (-CH₂-), ~20 (-CH₂-) |

| Key IR Bands (cm⁻¹) | ~3300-2500 (broad, O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600, ~1470 (C=C, aromatic) |

| MS (EI) | m/z (%) = 260/262/264 (M⁺), 173/175/177 (base peak) |

Table 1: Predicted Spectroscopic Data for 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid.[3]

Step 2: Esterification to this compound

The conversion of the carboxylic acid to its corresponding ethyl ester can be achieved through several standard methods. The Fischer esterification is a classic and cost-effective choice, particularly when the alcohol can be used in excess as the solvent.[4][5] For substrates that may be sensitive to strongly acidic conditions, the Steglich esterification offers a milder alternative.[6][7][8]

-

Materials: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, Absolute Ethanol, Concentrated Sulfuric Acid.

-

Procedure:

-

Dissolve 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (1.0 eq) in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

After cooling, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

-

Purify by column chromatography on silica gel if necessary.

-

Synthesis of Novel Heterocycles

With this compound in hand, we can now explore its utility in constructing heterocyclic systems.

Synthesis of 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Pyridazinones are a class of heterocyclic compounds with a wide range of biological activities.[9] The synthesis of 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one from the title ketoester is a straightforward cyclocondensation reaction with hydrazine.[10] The reaction proceeds by initial formation of a hydrazone at the ketone, followed by intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the ester carbonyl, with subsequent elimination of ethanol to form the stable six-membered ring.

-

Materials: this compound, Hydrazine hydrate, Ethanol or Butanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure. The product often precipitates from the solution.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[10]